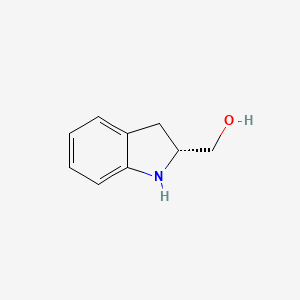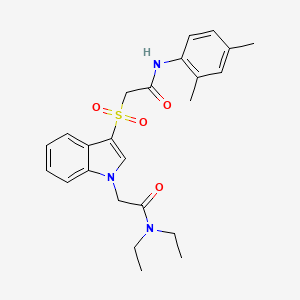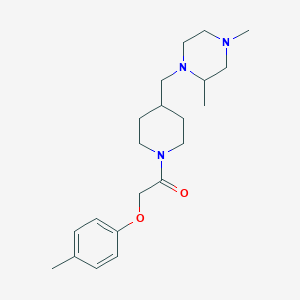
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone, also known as DPPE, is a synthetic compound that has been studied for its potential therapeutic uses. DPPE belongs to the class of compounds known as piperidines, which have been found to have a variety of biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Agents
- A study focused on the synthesis of a series of novel pyridone carboxylic acids, which include modifications with piperazinyl derivatives, demonstrating their metabolism after oral administration in mice and rats. The introduction of methyl groups affected the metabolic process, indicating potential applications in antimicrobial drug development (Uno et al., 1993).
Crystal Structure and Interaction Analysis
- An analysis of the crystal structure of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid highlighted hydrogen bonds and van der Waals interactions, suggesting applications in materials science for designing compounds with specific molecular interactions (Dega-Szafran et al., 2006).
Structural and Molecular Studies
- Research on the structure of dimethylisothiazolopyridin and its derivatives, including piperazine-linked molecules, provided insights into the molecular configurations and potential pharmaceutical applications, particularly in the development of new therapeutic agents (Karczmarzyk & Malinka, 2004).
Novel Synthesis Techniques
- A novel synthesis route for trans-2,6-disubstituted piperidine-related alkaloids using a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was developed, showcasing innovative approaches to synthesizing complex organic compounds with potential in pharmacology (Takahata et al., 2006).
Propriétés
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-4-6-20(7-5-17)26-16-21(25)23-10-8-19(9-11-23)15-24-13-12-22(3)14-18(24)2/h4-7,18-19H,8-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZBJOPSPXUFPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)
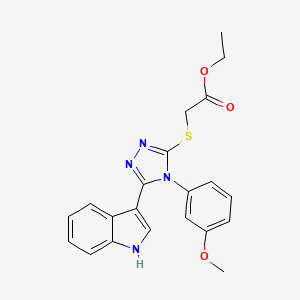
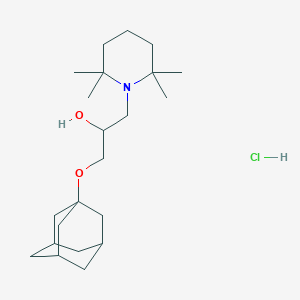
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)
